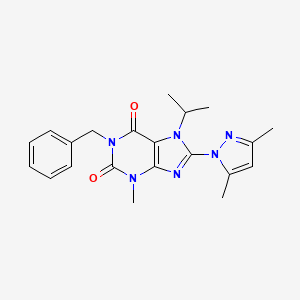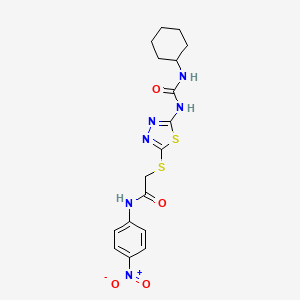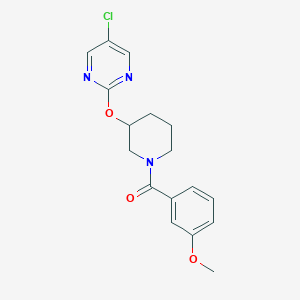
Ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate, also known as SQ109, is a synthetic compound that has shown promising results in the treatment of tuberculosis (TB). TB is a serious infectious disease caused by the bacterium Mycobacterium tuberculosis and is a major global health problem, with an estimated 10 million cases and 1.5 million deaths in 2018. The current treatment for TB involves a combination of antibiotics that can take up to 6 months to complete and can have significant side effects. Therefore, there is an urgent need for new and effective treatments for TB, and SQ109 is one such potential candidate.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate serves as a versatile precursor in the synthesis of fused quinoline heterocycles. For example, it has been utilized in the preparation of novel perianellated tetracyclic heteroaromatics, showcasing its utility in developing complex organic molecules (Mekheimer, R., Sadek, K., El-Nabi, H. A. A., Mohamed, A. A. E., Ebraheem, E. A., & Smith, M. B., 2005). This indicates its significant role in advancing the field of medicinal chemistry and drug discovery by enabling the creation of new pharmacologically active compounds.
Organic Photovoltaic Materials
The compound's derivatives have shown potential in the development of organic photovoltaic materials. For instance, research on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, which could be synthesized from similar precursors, highlights its relevance in fabricating organic–inorganic photodiode devices. These devices have demonstrated promising rectification behavior and photovoltaic properties under illumination, indicating the compound's utility in renewable energy technologies (Zeyada, H., El-Nahass, M., & El-Shabaan, M. M., 2016).
Fluorescent Dyes and Liquid Crystal Displays
The structural and optical properties of derivatives of ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate have been studied for their application as fluorescent dyes and in liquid crystal displays. This research indicates the potential of such compounds to enhance the performance and efficiency of display technologies (Bojinov, V., & Grabchev, I., 2003).
Eigenschaften
IUPAC Name |
ethyl 4-(4-sulfamoylanilino)-7-(trifluoromethyl)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S/c1-2-29-18(26)15-10-24-16-9-11(19(20,21)22)3-8-14(16)17(15)25-12-4-6-13(7-5-12)30(23,27)28/h3-10H,2H2,1H3,(H,24,25)(H2,23,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOFENYZVTWUJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B2402779.png)



![2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2402791.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2402792.png)
![[2-Methyl-5-nitro-6-(phenylamino)pyrimidin-4-yl]phenylamine](/img/structure/B2402795.png)





![[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol](/img/structure/B2402801.png)
